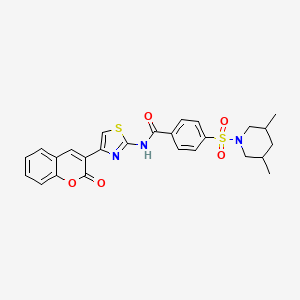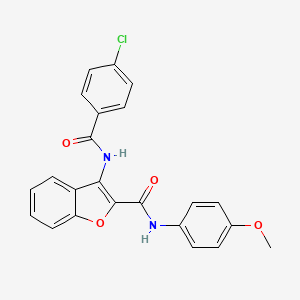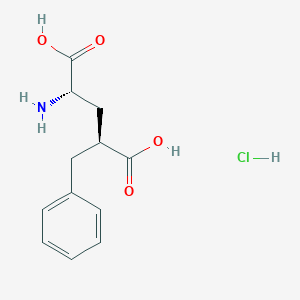![molecular formula C14H19ClN2O3S2 B2493782 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034224-12-7](/img/structure/B2493782.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents and Conditions: : 4-piperidone, methyl sulfonyl chloride, base
Intermediate: : 1-(methylsulfonyl)piperidine
Final Coupling and Methanone Formation
Reagents and Conditions: : Thieno[3,2-c]pyridine derivative, 1-(methylsulfonyl)piperidine, base, and oxidizing agent
Final Product: : (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Industrial Production Methods
Industrial production of this compound might leverage more efficient catalytic processes and continuous flow systems to enhance yield and purity, but the core synthetic route remains similar.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves several steps:
Formation of Thieno[3,2-c]pyridine
Starting Material: : 2-chlorothiophene
Reagents and Conditions: : Bromination, followed by coupling with cyanoacetic acid under basic conditions
Intermediate: : 2-chlorothiophene-3-carboxylate
Cyclization
Reagents and Conditions: : Ammonium acetate, heat
Intermediate: : Thieno[3,2-c]pyridine
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at the methanone group, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: : The compound can be reduced at the thieno[3,2-c]pyridine ring or the piperidine ring, leading to various hydrogenated products.
Substitution: : Halogen groups (like chlorine) on the thieno[3,2-c]pyridine ring can be substituted by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using catalysts like palladium on carbon.
Substitution: : Nucleophiles such as amines or thiols, and solvents like dimethylformamide.
Major Products Formed
Depending on the reaction conditions, the major products can include carboxylic acids, hydrogenated thieno[3,2-c]pyridine derivatives, and various substituted piperidine derivatives.
科学的研究の応用
This compound finds applications across multiple scientific domains:
Chemistry: : As a building block in organic synthesis to create more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Industry: : Used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thieno[3,2-c]pyridine ring may interact with enzyme active sites, while the piperidine ring offers hydrophobic and electronic interactions to stabilize binding. The exact pathways and molecular targets depend on the specific application, but the overall action is mediated through binding to macromolecules and influencing biochemical pathways.
類似化合物との比較
Compared to other similar compounds, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone stands out due to its unique combination of thieno[3,2-c]pyridine and piperidine rings, offering distinct electronic and steric properties.
List of Similar Compounds
2-chloro-6,7-dihydrothieno[3,2-c]pyridine: : Lacks the piperidine ring and methanone group.
(1-(methylsulfonyl)piperidin-4-yl)methanone: : Lacks the thieno[3,2-c]pyridine ring.
Thieno[3,2-c]pyridin-5(4H)-yl)methanone: : Lacks the chlorine and piperidine modifications.
Each of these compounds has unique properties and applications, but none combine the specific features and potential of this compound.
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields Its unique structure allows it to undergo a variety of chemical reactions, and its applications in research continue to expand as we better understand its properties and interactions
特性
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S2/c1-22(19,20)17-6-2-10(3-7-17)14(18)16-5-4-12-11(9-16)8-13(15)21-12/h8,10H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBBWNYQVRROPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)

![2-bromo-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2493705.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)
![2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide](/img/structure/B2493708.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2493709.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2493712.png)


![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2493716.png)
![1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2493719.png)
![4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2493720.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(propane-2-sulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2493722.png)
